![molecular formula C17H15N3OS B11766152 N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B11766152.png)
N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide: is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the cyclocondensation of α-haloketones with thiourea or thioamides in the presence of a base. The reaction conditions often involve heating the reactants in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
Overview:
The thiazole ring structure present in N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide contributes to its potential as an antimicrobial agent. Various derivatives of thiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Research Findings:
-
Antibacterial Efficacy:
A study synthesized multiple thiazole derivatives, including N-phenyl compounds, which were evaluated against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . For instance, specific compounds demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL against E. faecalis . -
Fungal Activity:
The same compounds were tested against fungal strains like Candida albicans, showing promising antifungal properties. Some derivatives surpassed the efficacy of standard antifungal agents .
Data Table: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
27e | S. aureus | 31.25 | |
28d | E. faecalis | 62.5 | |
4b | C. albicans | 15.62 | |
d1 | P. aeruginosa | 125 |
Anticancer Applications
Overview:
this compound has also been studied for its anticancer properties, particularly against various cancer cell lines.
Research Findings:
-
Inhibition of Cancer Cell Growth:
Molecular docking studies and in vitro assays have shown that thiazole derivatives possess significant anticancer activity. For example, certain compounds were tested against the MCF7 breast cancer cell line, demonstrating IC50 values indicating effective inhibition of cell proliferation . -
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Data Table: Anticancer Activity of Thiazole Derivatives
Other Biological Activities
Antioxidant Properties:
Some studies have also evaluated the antioxidant potential of this compound derivatives, with findings suggesting moderate antioxidant activity that could complement their antimicrobial and anticancer effects .
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or block receptors, leading to its biological effects. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Thiazole: The parent compound, which shares the core structure.
Benzothiazole: Similar in structure but with a fused benzene ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry .
Biological Activity
N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial, anticancer, and hypoglycemic domains. This article synthesizes findings from various studies to elucidate its biological activity, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This compound belongs to the thiazole family, known for its pharmacological significance. The synthesis typically involves the reaction of substituted acetamides with thiourea derivatives, yielding high purity and yield of the target compound .
Antimicrobial Activity
Antibacterial and Antifungal Properties
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes its minimum inhibitory concentration (MIC) values against selected pathogens:
Pathogen | MIC (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 100 | Bacterial |
Escherichia coli | 200 | Bacterial |
Candida albicans | 50 | Fungal |
Aspergillus niger | 75 | Fungal |
In vitro studies indicate that the compound exhibits notable activity against Gram-positive bacteria, with significant antifungal effects as well . The presence of specific substituents on the phenyl ring enhances its antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that favors certain configurations .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In a study assessing its effects on various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against:
Cell Line | IC50 (μg/mL) | Notes |
---|---|---|
HEPG2 | 10.28 | Hepatocellular carcinoma |
HeLa | 12.5 | Cervical cancer |
SW1116 | 15.0 | Colorectal cancer |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Hypoglycemic Activity
Additionally, this compound has shown promising results in models of diabetes. In rodent studies, it exhibited significant hypoglycemic effects, suggesting potential applications in managing type 2 diabetes . The compound's activity was attributed to its agonistic effect on β3-adrenergic receptors, which play a crucial role in glucose metabolism .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives included this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, demonstrating its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Properties
In another research effort focused on anticancer activity, this compound was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited cell proliferation in HEPG2 cells with an IC50 value lower than many known anticancer agents .
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |
InChI Key |
QQBQMNBOXLAMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.